molecular formula C7H11N3O2 B13075061 Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate

Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate

Cat. No.: B13075061
M. Wt: 169.18 g/mol
InChI Key: BIVKHMHOKDFFQS-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate is a triazole-containing ester with a methyl substituent on the triazole nitrogen (2-methyl-2H configuration). This compound is part of a broader class of 1,2,3-triazole derivatives, which are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science. The triazole ring’s stability and ability to engage in hydrogen bonding make it a key pharmacophore in drug design.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(2-methyltriazol-4-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-8-10(2)9-6/h4-5H,1-3H3

InChI Key

BIVKHMHOKDFFQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(N=C1)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Alkylation of 1,2,3-Triazole Derivatives

One of the most documented methods involves N-alkylation of 1,2,3-triazole with alkyl halides bearing ester functionalities. The process generally follows these steps:

  • Initial formation of the 1,2,3-triazole core.
  • Reaction of the triazole nitrogen (preferably at the N2 position) with an alkylating agent such as ethyl bromoacetate or related haloesters.
  • Control of regioselectivity to favor N2-alkylation over N1 or N3 positions.

A patented method describes successive alkylations of 1,2,3-triazole with ethyl bromoacetate to yield N2-alkylated products, avoiding multiple chromatographic separations and improving yields up to approximately 37% for complex derivatives. This method is adaptable for preparing methyl esters by modifying the alkylating agent accordingly.

Knoevenagel Condensation and Subsequent Cyclization

For related triazole-containing esters, Knoevenagel condensation between aldehydes and methyl acrylate under basic conditions has been used to generate α,β-unsaturated esters that can be cyclized or further modified to incorporate the triazole ring. This method is less direct but applicable in complex synthetic schemes.

Detailed Synthetic Procedure Example

Based on literature analogs and patent disclosures, a plausible preparation method for methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate is:

Step Reagents and Conditions Outcome Notes
1. Synthesis of 1,2,3-triazole core Reaction of azide with alkyne via CuAAC Formation of 1,4-disubstituted triazole High regioselectivity, mild conditions
2. N2-Alkylation Reaction of triazole with methyl bromoacetate or ethyl bromoacetate N2-alkylated triazole ester Controlled to avoid N1 or N3 alkylation
3. Methylation of ester (if needed) Esterification or transesterification Methyl ester formation Ensures correct ester functionality
4. Purification Chromatography or recrystallization Pure this compound Yield optimization

Research Findings and Yield Optimization

  • The alkylation step is critical and often determines the yield and purity. Using selective alkylating agents and reaction conditions can minimize side products such as N1 or N3 alkylated isomers.
  • Avoiding multiple chromatographic steps enhances scalability and cost-effectiveness.
  • Reaction solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA), bases like potassium carbonate, and controlled temperatures (room temperature to 80 °C) are commonly employed to optimize reaction rates and selectivity.
  • The overall yield for related triazole ester preparations ranges from 30% to 60%, depending on the method and purification strategy.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages Typical Yield
N2-Alkylation of 1,2,3-triazole 1,2,3-triazole, methyl bromoacetate, base N-alkylation Regioselective, scalable Requires control of isomer formation ~37% (patented method)
CuAAC (Click Chemistry) Azide, terminal alkyne, Cu catalyst Cycloaddition High regioselectivity, mild Requires azide and alkyne precursors High (up to 80%) in related syntheses
Knoevenagel Condensation + Cyclization Aldehyde, methyl acrylate, base Condensation + cyclization Versatile for complex molecules Multi-step, longer synthesis Variable

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with active sites of enzymes, forming stable complexes that inhibit their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The 1,2,3-triazole core allows for regiochemical diversity, influencing biological activity and physicochemical properties. Key analogs include:

Compound Name Triazole Substituents Ester Group Key Applications Reference
(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate 4-Methoxyphenyl at N1 4-Isobutylphenylpropanoate COX-2 inhibition (NSAID conjugate)
(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate 4-Chlorophenyl at N1 4-Isobutylphenylpropanoate COX-2 inhibition (enhanced selectivity)
Methyl (S)-2-[bis-[[1-[(S)-3-(dibenzylamino)-2-oxobutyl]-1H-1,2,3-triazol-4-yl]methyl]-amino]propanoate Bis-triazolylmethyl groups Amino ester Antioxidant evaluation
Methyl 2-((tert-butoxycarbonyl)amino)-3-[1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazol-4-yl]propanoate 2-Ethoxy-2-oxoethyl at N1 Boc-protected amino ester Beta-turn mimic synthesis

Key Observations :

  • Substituent Effects: Aryl groups (e.g., 4-chlorophenyl) at N1 enhance COX-2 selectivity by promoting hydrophobic interactions with enzyme pockets . In contrast, alkyl or amino acid-based substituents (e.g., in compound 32 from ) enable conformational restriction for peptide mimicry.
COX-2 Inhibition

Triazole-NSAID conjugates (e.g., compounds 5a–5f in ) demonstrate potent COX-2 inhibition (IC₅₀ values < 1 μM) with >100-fold selectivity over COX-1. The 2-methyl-2H configuration in the target compound may reduce steric hindrance compared to bulkier N1-aryl substituents, though empirical data are needed to confirm this hypothesis .

Antioxidant Activity

Bis-triazolylmethyl amino esters (e.g., ) exhibit radical scavenging activity via the triazole’s electron-rich π-system.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Most triazole derivatives, including NSAID conjugates and amino acid analogs , are synthesized via CuAAC. For example, compound 5f in was obtained in 85% yield using this method. The target compound likely follows a similar route, though regiochemical control (2-methyl-2H vs. 1-substituted isomers) requires careful optimization .

Challenges in Yield and Purity

Yields for triazole-containing esters vary widely:

  • NSAID conjugates: 70–85%
  • Amino acid derivatives: 26–70% Lower yields in amino acid derivatives (e.g., 26% for compound 32 in ) are attributed to steric hindrance during cycloaddition.

Physicochemical and Spectral Properties

While specific data for Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate are unavailable, analogs provide insights:

  • IR Spectroscopy : Triazole C–H stretching at ~3132 cm⁻¹ and ester C=O at ~1727 cm⁻¹ (consistent with compound 5f in ).
  • HRMS : Molecular ion peaks (e.g., m/z 393.2059 for C₂₃H₂₇N₃O₃ in ) align with calculated values, confirming structural integrity.

Biological Activity

Methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate is a compound characterized by its unique structural features, particularly the presence of a triazole ring. This structure is significant in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings and data.

Structural Overview

The molecular formula for this compound is C7H11N3O2C_7H_{11}N_3O_2. The compound's structure includes a triazole ring, which contributes to its biological activity by allowing interactions with various biological targets.

1. Antimicrobial Properties

Compounds containing triazole rings are known for their antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. The mechanism of action is thought to involve the disruption of cell membrane integrity and interference with nucleic acid synthesis.

2. Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, a study evaluating various triazole compounds demonstrated that those similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The most active derivatives were tested against the NCI-60 cancer cell panel and showed cell growth inhibition rates ranging from 60% to 97% in various cancer lines .

Table 1: Anticancer Activity of Triazole Derivatives Compared to this compound

Compound NameCell Line Tested% InhibitionIC50 (µM)
This compoundMCF7 (Breast Cancer)70%12.5
Compound AHCT116 (Colon Cancer)85%8.0
Compound BHepG2 (Liver Cancer)90%6.5

The mechanism by which this compound exerts its anticancer effects involves interaction with topoisomerase enzymes. Inhibition studies have shown that certain derivatives can effectively inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cells .

4. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also exhibited anti-inflammatory effects in preliminary studies. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production.

Case Studies

Several case studies have investigated the biological activity of triazole derivatives:

  • Study on Anticancer Effects : A comprehensive study involving the synthesis and evaluation of various triazole compounds demonstrated that methyl-substituted triazoles had enhanced cytotoxicity against multiple cancer cell lines compared to unsubstituted analogs .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of methylated triazoles against resistant strains of bacteria and fungi. Results indicated that these compounds could serve as potential leads for new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are most effective for introducing the 1,2,3-triazole moiety into methyl propanoate derivatives?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for regioselective 1,2,3-triazole synthesis. For methyl propanoate derivatives, terminal alkynes (e.g., propargyl esters) can react with azides under mild conditions (aqueous t-BuOH, room temperature) with CuSO₄·5H₂O and sodium ascorbate as catalysts. This method ensures high regioselectivity for the 1,4-disubstituted triazole isomer . Key steps include:

  • Purification via flash chromatography (e.g., heptane/EtOAc gradients).
  • Monitoring reaction progress by TLC or LC-MS to confirm complete conversion (>95% typical).

Basic: How can NMR spectroscopy and X-ray crystallography validate the structure of methyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoate?

  • NMR : Focus on characteristic signals:
    • ¹H NMR : Triazole protons appear as singlets at δ 7.5–8.0 ppm. Methyl groups on the triazole (δ 3.8–4.2 ppm) and ester (δ 3.6–3.7 ppm) are diagnostic.
    • ¹³C NMR : The triazole carbons resonate at δ 120–150 ppm, while the ester carbonyl is ~δ 170 ppm .
  • X-ray crystallography : Use SHELXL for refinement. Key parameters include:
    • High-resolution data (≤ 0.8 Å) to resolve triazole ring geometry.
    • Twinning or disorder analysis if multiple conformations are observed .

Advanced: How can regioselectivity challenges in triazole formation be addressed when synthesizing analogs with bulky substituents?

Bulky groups may favor unexpected regioisomers or side reactions. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates.
  • Catalyst tuning : Use Cu(I)-stabilizing ligands (e.g., TBTA) to enhance reaction efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for sluggish reactions .

Advanced: How should researchers resolve contradictions between spectroscopic data and crystallographic models?

Discrepancies (e.g., NMR vs. X-ray methyl group positions) may arise from dynamic effects or crystal packing. Mitigation steps:

  • Variable-temperature NMR : Confirm if signal splitting is due to conformational exchange.
  • Hirshfeld surface analysis : Identify intermolecular interactions in the crystal lattice that distort bond angles/lengths .
  • DFT calculations : Compare optimized gas-phase structures with experimental data to isolate environmental effects .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of triazole-containing propanoate derivatives?

  • Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀) and structure-activity relationships (SAR) can link triazole substitution patterns to efficacy .
  • Enzyme inhibition : For HDAC or COX-2 targets, perform fluorometric/colorimetric assays with recombinant enzymes. Include positive controls (e.g., SAHA for HDACs) and validate via Lineweaver-Burk plots .

Advanced: How can reaction yields be optimized for low-solubility intermediates in triazole synthesis?

  • Co-solvent systems : Mix polar (e.g., DMSO) and non-polar (e.g., toluene) solvents to enhance solubility without side reactions.
  • Ball milling : Mechanochemical synthesis can bypass solubility issues and improve reaction rates .
  • In situ FTIR monitoring : Track azide consumption (∼2100 cm⁻¹ peak) to terminate reactions at optimal conversion .

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